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Aluminum molybdate

Negative Thermal Expansion Thermal Management Composite Engineering

Aluminum molybdate (Al₂(MoO₄)₃) delivers a moderate negative thermal expansion coefficient of −2.83×10⁻⁶ K⁻¹—81% lower in magnitude than Fe₂(MoO₄)₃—enabling precision near-zero-expansion composites. In ODS catalysis, Al₂(MoO₄)₃ phase formation marks irreversible deactivation at ≥20 wt% Mo loading, serving as a critical XRD/Raman QA marker for catalyst regenerability. It also forms chromate-free passivation films on aluminum surfaces. Procure with defined Mo speciation for catalyst R&D, thermal management, and corrosion inhibition.

Molecular Formula Al2Mo3O12
Molecular Weight 533.8 g/mol
Cat. No. B13833541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum molybdate
Molecular FormulaAl2Mo3O12
Molecular Weight533.8 g/mol
Structural Identifiers
SMILES[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Al+3].[Al+3]
InChIInChI=1S/2Al.3Mo.12O/q2*+3;;;;;;;;;;6*-1
InChIKeyNKSYNYABFPVRNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Molybdate Al₂(MoO₄)₃ Technical Specifications and Procurement Baseline Overview


Aluminum molybdate (CAS 15123-80-5), with the chemical formula Al₂(MoO₄)₃, is an inorganic ternary oxide belonging to the A₂(MoO₄)₃ family of molybdates [1]. The compound exhibits a monoclinic crystal structure at ambient temperature (space group P2₁/a) and undergoes a phase transition to an orthorhombic β-phase at elevated temperatures [1][2]. Aluminum molybdate forms during hydrodesulfurization (HDS) catalyst preparation when γ-alumina supports are doped with excess molybdenum, and it serves as a corrosion-inhibiting protective film on aluminum surfaces when molybdates are applied to aluminum piping systems [1]. The compound has a melting point of 705 °C and a density ranging from 3.46–3.49 g/cm³ at 20 °C [3].

Why Generic Molybdate Substitution Fails for Aluminum Molybdate Al₂(MoO₄)₃ in Catalytic and Thermal Management Applications


Substituting aluminum molybdate with structurally analogous A₂(MoO₄)₃ molybdates (where A = Fe³⁺, Cr³⁺) or with alternative molybdenum speciation states (e.g., well-dispersed polymolybdates or crystalline MoO₃) results in quantitatively distinct performance outcomes that cannot be reconciled through simple stoichiometric adjustment. In oxidative desulfurization (ODS) catalysis, the formation of the Al₂(MoO₄)₃ phase at Mo loadings of 20 wt% (20Mo/Al) irreversibly deactivates the catalyst and prevents regeneration via air calcination, whereas the 10Mo/Al catalyst containing well-dispersed polymolybdates recovers full activity [1]. In thermal management applications, the negative thermal expansion coefficient (NTEC) of Al₂(MoO₄)₃ is −2.83 × 10⁻⁶ K⁻¹, which is substantially lower in magnitude than Fe₂(MoO₄)₃ (−14.82 × 10⁻⁶ K⁻¹) and Cr₂(MoO₄)₃ (−9.39 × 10⁻⁶ K⁻¹), enabling near-zero thermal expansion composite engineering that is unattainable with iron or chromium analogs [2]. These differential phase behaviors and thermal responses establish that aluminum molybdate occupies a distinct and non-interchangeable position within the molybdate family, with selection decisions carrying direct consequences for catalyst lifetime, regeneration economics, and thermal dimensional stability.

Aluminum Molybdate Al₂(MoO₄)₃: Quantitative Performance Differentiation Evidence Against Comparator Molybdates and Mo-Based Catalysts


Negative Thermal Expansion Coefficient Comparison: Al₂(MoO₄)₃ vs Fe₂(MoO₄)₃ vs Cr₂(MoO₄)₃

Among the A₂(MoO₄)₃ family (A = Fe³⁺, Cr³⁺, Al³⁺), Al₂(MoO₄)₃ exhibits the smallest magnitude negative thermal expansion coefficient (NTEC) of −2.83 × 10⁻⁶ K⁻¹, compared to −14.82 × 10⁻⁶ K⁻¹ for Fe₂(MoO₄)₃ and −9.39 × 10⁻⁶ K⁻¹ for Cr₂(MoO₄)₃, as measured by thermo-dilatometry across the temperature range of 298–1073 K in static air [1]. All three compounds undergo a monoclinic-to-orthorhombic phase transition before entering the NTE regime [1].

Negative Thermal Expansion Thermal Management Composite Engineering Optoelectronics

Catalyst Deactivation Pathway: Al₂(MoO₄)₃ Phase Formation as Irreversible Deactivation Marker in Mo/Al₂O₃ ODS Catalysts

In Mo-based catalysts supported on γ-alumina for oxidative desulfurization (ODS) of heavy fuel oil (HFO) using H₂O₂ as oxidant, regeneration outcomes are strictly molybdenum loading-dependent: the 10Mo/Al catalyst (10 wt% Mo) recovered its catalytic activity after air calcination regeneration, whereas the 20Mo/Al catalyst (20 wt% Mo) formed inactive phases identified as Al₂(MoO₄)₃ and failed to regenerate [1]. The formation of Al₂(MoO₄)₃ represents an irreversible deactivation pathway that prevents catalyst reuse. Notably, using an organic oxidant (tert-butyl hydroperoxide, tBHP) during the ODS reaction prevented Al₂(MoO₄)₃ formation and enabled redispersion of crystalline MoO₃, thereby enhancing post-regeneration performance [1].

Oxidative Desulfurization Catalyst Regeneration Petroleum Refining Marine Fuel Oil

Hydrated Aluminum Molybdate Film Formation in Aluminum Corrosion Protection vs Sodium Molybdate Failure

When molybdates are applied for corrosion inhibition in aluminum piping systems, the protective passivation film formed on the aluminum surface is specifically hydrated aluminum molybdate [1][2]. In contrast, the use of sodium molybdate by itself on aluminum substrates does not result in satisfactory water staining inhibition [3]. The hydrated aluminum molybdate film provides effective barrier protection against pitting and general corrosion of aluminum surfaces [1].

Corrosion Inhibition Aluminum Piping Passivation Water Staining

Al₂(MoO₄)₃ Phase Segregation in SiO₂-Rich MoO₃/Al₂O₃-SiO₂ Catalysts vs Polymolybdate Formation in Alumina-Rich Supports

The speciation of molybdenum in MoO₃/Al₂O₃-SiO₂ catalysts is dictated by support composition: molybdenum is preferentially bound as polymolybdates on alumina-rich samples, whereas silica-rich samples favor the formation of heteropolymolybdates or a segregated Al₂(MoO₄)₃ phase [1][2]. The segregated Al₂(MoO₄)₃ phase presumably exhibits different hydrogenation and hydrogenolysis site characteristics compared to the less reducible phases favored by alumina-rich supports [2]. This phase segregation directly influences catalytic activity and selectivity in hydrotreating applications.

Hydrodesulfurization Catalyst Support Engineering Mo Speciation Heterogeneous Catalysis

Al₂(MoO₄)₃ Extraction Enhances 1-Butene Metathesis Catalyst Stability in MoO₃/Mordenite-Alumina Systems

In MoO₃/mordenite-alumina catalysts for 1-butene metathesis, acid leaching post-treatment selectively extracts aluminum molybdate (Al₂(MoO₄)₃) from the catalyst structure [1]. Following this structural transformation (i.e., removal of the Al₂(MoO₄)₃ phase), the catalysts sustain 1-butene metathesis reactions with significantly improved stability in propene formation compared to the untreated catalyst containing Al₂(MoO₄)₃ [1].

Olefin Metathesis Catalyst Stability Propene Formation Acid Leaching

Aluminum Molybdate Phase Identification in Mo/HZSM-5 Methane Aromatization Catalysts: Dealumination Marker

In Mo/HZSM-5 catalysts for methane aromatization at high temperature, electron paramagnetic resonance (EPR) and ²⁷Al NMR spectroscopy were used to characterize the nature of phases formed during reaction [1]. The formation of an extra phase attributed to aluminum molybdate (Al₂(MoO₄)₃) occurred upon dealumination of the HZSM-5 zeolite framework in the presence of molybdenum [1]. This phase identification provides direct evidence of zeolite framework degradation during high-temperature methane conversion.

Methane Aromatization Zeolite Catalysis Dealumination EPR Spectroscopy

Aluminum Molybdate Al₂(MoO₄)₃: Validated Industrial and Research Application Scenarios Based on Comparative Performance Evidence


Thermal Expansion Compensation in Near-Zero Expansion Composites and Optoelectronic Substrates

Al₂(MoO₄)₃ is uniquely positioned for use as a thermal expansion compensator in composites requiring near-zero net expansion behavior, owing to its NTEC of −2.83 × 10⁻⁶ K⁻¹ [1]. This moderate negative expansion coefficient is 81% lower in magnitude than Fe₂(MoO₄)₃ (−14.82 × 10⁻⁶ K⁻¹) and 70% lower than Cr₂(MoO₄)₃ (−9.39 × 10⁻⁶ K⁻¹) [1], enabling precise thermal expansion tuning when combined with positive-expansion matrix materials. The compound finds application in electronics packaging, optical mirror substrates, and precision micromechanical devices where dimensional stability across temperature fluctuations is critical [1].

Catalyst Quality Control and Deactivation Diagnostics in Hydrotreating and ODS Processes

Al₂(MoO₄)₃ serves as a critical diagnostic marker and deactivation indicator in molybdenum-based hydrotreating and oxidative desulfurization (ODS) catalysts. In ODS of heavy fuel oil, the presence of the Al₂(MoO₄)₃ phase in 20Mo/Al catalysts correlates with irreversible deactivation and failure to regenerate via air calcination, whereas 10Mo/Al catalysts containing well-dispersed polymolybdates (without Al₂(MoO₄)₃) recover full activity [2]. In 1-butene metathesis over MoO₃/mordenite-alumina, extraction of Al₂(MoO₄)₃ via acid leaching significantly improves catalyst stability in propene formation [3]. Refineries and catalyst manufacturers can employ XRD or Raman spectroscopic monitoring of Al₂(MoO₄)₃ as a quality assurance metric to predict catalyst regenerability, optimize Mo loading specifications, and guide acid leaching post-treatment protocols.

Aluminum Piping Corrosion Inhibition via In-Situ Hydrated Aluminum Molybdate Film Formation

In industrial cooling water systems and aluminum piping infrastructure, the application of molybdate-based corrosion inhibitors leads to the in-situ formation of a hydrated aluminum molybdate passivation film on aluminum surfaces, which provides effective protection against pitting and general corrosion [4][5]. This distinguishes aluminum molybdate film formation from simple sodium molybdate treatment, which alone does not yield satisfactory water staining inhibition on aluminum substrates [6]. The hydrated aluminum molybdate film acts as a non-toxic, chromate-free alternative for aluminum alloy corrosion protection in closed-loop cooling systems, aerospace ground support equipment, and architectural aluminum applications where chromate inhibitors are restricted by environmental regulations [5].

Support Composition Optimization for Controlled Mo Speciation in MoO₃/Al₂O₃-SiO₂ Hydrotreating Catalysts

Catalyst formulators can leverage the support-composition-dependent speciation of molybdenum to either promote or suppress Al₂(MoO₄)₃ phase formation. On silica-rich Al₂O₃-SiO₂ supports, molybdenum preferentially segregates as heteropolymolybdates or discrete Al₂(MoO₄)₃ phases, whereas alumina-rich supports favor well-dispersed polymolybdates [7][8]. This speciation difference translates to distinct hydrogenation and hydrogenolysis site characteristics [8], enabling selective catalyst design for specific hydrotreating applications (e.g., hydrodesulfurization vs hydrodenitrogenation). Catalyst procurement specifications should therefore include explicit Al₂O₃/SiO₂ ratio requirements and Mo speciation targets to ensure the desired catalytic functionality and to avoid unintended Al₂(MoO₄)₃ segregation.

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